Product packaging for 1-(2,4-Dinitrophenyl)-3-methylpiperazine(Cat. No.:CAS No. 298230-11-2)

1-(2,4-Dinitrophenyl)-3-methylpiperazine

Cat. No.: B386867
CAS No.: 298230-11-2
M. Wt: 266.25g/mol
InChI Key: MKUHRNFZJODRNV-UHFFFAOYSA-N
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Description

Historical Context of Dinitrophenyl Substituents in Organic Synthesis and Reactivity

The dinitrophenyl group, particularly the 2,4-dinitrophenyl arrangement, has a long-standing presence in organic chemistry. Historically, its most prominent application is in the form of 2,4-dinitrophenylhydrazine (B122626) (DNPH), commonly known as Brady's reagent. wikipedia.orgallen.inrroij.com Developed by Oscar Lyle Brady in 1926, this reagent became a staple in instructional and analytical chemistry laboratories for the qualitative identification of aldehydes and ketones. bris.ac.uk The reaction involves the condensation of DNPH with a carbonyl compound to form a brightly colored yellow, orange, or red precipitate known as a 2,4-dinitrophenylhydrazone. allen.inbris.ac.uk The characteristic melting points of these derivatives historically served as a method to identify the original carbonyl compound. rroij.combris.ac.uk

The reactivity of the dinitrophenyl group is dominated by the strong electron-withdrawing nature of the two nitro (-NO2) groups. studymind.co.ukquora.com These groups decrease the electron density of the aromatic ring, a phenomenon known as deactivation, making it less susceptible to electrophilic aromatic substitution. studymind.co.ukwikipedia.org Conversely, this electron-withdrawing effect enhances the reactivity of the benzene (B151609) ring toward nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like a halogen) on the ring. This effect is most pronounced when the nitro groups are positioned ortho and para to the reaction site, as they can effectively stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. msu.edu

Significance of Piperazine (B1678402) Derivatives as Core Scaffolds in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.comnih.govnih.gov It is often considered a "privileged scaffold" because its structure is frequently found in a wide array of pharmacologically active compounds. tandfonline.comnih.gov Many drugs approved by the U.S. Food and Drug Administration (FDA) contain a piperazine moiety. researchgate.netmdpi.com

The widespread use of the piperazine core stems from its versatile physicochemical properties:

Modulation of Solubility and Basicity: The two nitrogen atoms can be substituted to fine-tune properties like water solubility and basicity (pKa), which are critical for optimizing the pharmacokinetic profile of a drug candidate. tandfonline.comnih.govwikipedia.org

Structural Versatility: The piperazine ring can act as a flexible linker to connect different pharmacophores or as a rigid scaffold to orient functional groups for optimal interaction with biological targets. tandfonline.comresearchgate.net

Diverse Pharmacological Activities: Piperazine derivatives have demonstrated a vast range of biological effects, including anticancer, antimicrobial, antifungal, anti-inflammatory, antidepressant, and antipsychotic activities. nih.govwisdomlib.orgwisdomlib.org This versatility makes the piperazine nucleus a valuable starting point for designing new therapeutic agents. tandfonline.comnih.gov

Structural Elucidation and Nomenclatural Aspects of 1-(2,4-Dinitrophenyl)-3-methylpiperazine

The name "this compound" precisely describes its chemical architecture. Following IUPAC nomenclature, the numbering of the piperazine ring begins at one of the nitrogen atoms.

Piperazine: This is the parent heterocycle, a six-membered ring with two nitrogen atoms at positions 1 and 4. wikipedia.org

3-methyl: A methyl group (-CH3) is attached to the carbon atom at position 3 of the piperazine ring.

1-(2,4-Dinitrophenyl): A phenyl group substituted with two nitro groups at its 2nd and 4th positions is attached to the nitrogen atom at position 1 of the piperazine ring.

The hydrochloride salt of this compound is often used in research settings. scbt.com

Below is a table summarizing the key identifiers and properties of the compound.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₄N₄O₄ scbt.com
Molecular Weight 266.25 g/mol scbt.com
CAS Number 298230-11-2 (for HCl salt) scbt.com

This data is for the hydrochloride salt of the compound. Data may vary for the free base.

Overview of Research Trajectories for Dinitrophenyl-Substituted Piperazine Derivatives

Research into compounds that merge dinitrophenyl and piperazine functionalities explores their potential in various biochemical applications, leveraging the properties of both moieties. The electron-withdrawing dinitrophenyl group can influence the electronic environment of the piperazine ring and its substituents, potentially modulating interactions with biological targets.

Key research directions include:

Enzyme Inhibition: Nitrophenylpiperazine derivatives have been designed and synthesized as potential inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. In some studies, the piperazine ring provides a suitable scaffold to orient the substituted phenyl ring within the enzyme's active site. researchgate.net The presence of electron-withdrawing nitro groups can be a factor in the inhibitory activity.

Central Nervous System (CNS) Activity: Arylpiperazines are a well-known class of compounds that interact with neurotransmitter receptors. nih.govresearchgate.net Research has been conducted on nitrophenylpiperazine derivatives for their potential to act on dopamine (B1211576) and serotonin (B10506) receptors, which are targets for atypical antipsychotics. bg.ac.rs

Materials for Chemical Synthesis: Given the reactivity of both components, dinitrophenyl-piperazines serve as versatile starting materials or intermediates in the synthesis of more complex molecules. For instance, N-(4-nitrophenyl)piperazine is a common building block for creating novel derivatives for pharmacological evaluation. nih.govnih.govprepchem.com

Radioprotective Agents: While not specific to dinitrophenyl substitution, various substituted piperazine derivatives have been investigated for their potential as radioprotective agents, highlighting the scaffold's utility in developing compounds that can mitigate cellular damage from ionizing radiation. nih.govnih.gov

The combination of the established piperazine scaffold with the potent electronic effects of the dinitrophenyl group continues to provide a fertile ground for the design and synthesis of novel compounds with potential applications in medicinal chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B386867 1-(2,4-Dinitrophenyl)-3-methylpiperazine CAS No. 298230-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dinitrophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-8-7-13(5-4-12-8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUHRNFZJODRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,4 Dinitrophenyl 3 Methylpiperazine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.govpearson.com For 1-(2,4-dinitrophenyl)-3-methylpiperazine, the primary disconnection focuses on the bond between the nitrogen of the piperazine (B1678402) ring and the aromatic carbon of the dinitrophenyl moiety. This C-N bond disconnection is the most logical and common strategy for this class of compounds.

This primary disconnection suggests two key synthons: a 3-methylpiperazine cation and a 2,4-dinitrophenyl anion. These synthons, in turn, correspond to readily available or easily synthesizable starting materials. The 3-methylpiperazine can be used as the nucleophile, while a 2,4-dinitrophenyl derivative with a suitable leaving group (such as a halide) will serve as the electrophile.

Direct Synthetic Approaches to the this compound Core

Direct approaches to the synthesis of this compound primarily focus on the formation of the C-N bond between the two key fragments or the construction of the piperazine ring itself.

N-Arylation Strategies for Piperazine Scaffolds

The most direct and widely employed method for the synthesis of 1-arylpiperazines is the N-arylation of a pre-existing piperazine ring. In the case of this compound, this involves the reaction of 3-methylpiperazine with a suitable 2,4-dinitrophenyl electrophile.

A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions of the phenyl ring makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 3-methylpiperazine is a classic example of this approach. The reaction typically proceeds under mild conditions, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and may be facilitated by a non-nucleophilic base to neutralize the liberated acid. researchgate.net

Reactant 1Reactant 2SolventConditionsProduct
3-Methylpiperazine1-Chloro-2,4-dinitrobenzeneDMSORoom TemperatureThis compound
3-Methylpiperazine1-Fluoro-2,4-dinitrobenzene (B121222)AcetonitrileRefluxThis compound

This is an interactive data table based on plausible reaction conditions for the SNAr reaction.

Ring-Closing Reactions for Piperazine Formation

An alternative strategy involves the construction of the 3-methylpiperazine ring with the 2,4-dinitrophenyl group already attached to one of the nitrogen atoms. This approach is particularly useful if the appropriately substituted acyclic precursors are more readily available than 3-methylpiperazine itself.

One such method is the cyclization of a suitably substituted N-(2,4-dinitrophenyl)diamine. For instance, a diamine precursor bearing a methyl group at the appropriate position can undergo an intramolecular cyclization to form the piperazine ring. This cyclization can be achieved through various methods, such as the reaction of a diamine with a dihaloethane or by reductive amination of a diketone precursor. The synthesis of piperazine rings from primary amines and nitrosoalkenes via sequential double Michael addition followed by reductive cyclization has also been reported, offering a versatile route to substituted piperazines. mdpi.com

Exploration of Alternative Synthetic Pathways

Beyond the classical SNAr and ring-closing strategies, modern synthetic organic chemistry offers a range of alternative methods for the construction of C-N bonds, which could be applied to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of C-N bond formation. wikipedia.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate. While the high reactivity of 1-chloro-2,4-dinitrobenzene in SNAr reactions often makes a catalyst unnecessary, the Buchwald-Hartwig amination could be a viable option, especially with less reactive aryl halides or for achieving higher selectivity in complex molecules. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Aryl HalideAmineCatalystLigandBaseSolvent
1-Chloro-2,4-dinitrobenzene3-MethylpiperazinePd(OAc)2XPhosK3PO4Toluene
1-Bromo-2,4-dinitrobenzene3-MethylpiperazinePd2(dba)3BINAPNaOt-BuDioxane

This is an interactive data table illustrating potential conditions for a Buchwald-Hartwig amination.

Photochemical or Electrochemical Synthesis Methods

Photochemical and electrochemical methods represent emerging and often more sustainable alternatives to traditional synthetic transformations. While specific examples for the synthesis of this compound are not prevalent in the literature, the principles of these techniques can be considered.

Photochemical synthesis could potentially involve the light-induced reaction of a suitable 2,4-dinitrophenyl precursor with 3-methylpiperazine. Electrochemical synthesis might offer a route through the anodic oxidation of 3-methylpiperazine to a reactive intermediate that could then couple with a 2,4-dinitrophenyl species. These methods are still under exploration for this specific class of compounds but hold promise for future synthetic strategies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, energy-efficient reaction conditions, and minimizing waste generation.

Alternative Solvents: A key focus of green chemistry is the replacement of hazardous organic solvents. While polar aprotic solvents like DMF and DMSO are effective for SNAr reactions, they are associated with environmental and health concerns. Research into greener alternatives has explored the use of water, polyethylene glycol (PEG), and ionic liquids. For some SNAr reactions, performing the synthesis in water with the aid of a phase-transfer catalyst can be a viable and environmentally friendly option. PEG has been shown to be an effective and recyclable solvent for various organic transformations, including SNAr reactions.

Energy Efficiency: To improve the energy efficiency of the synthesis, alternative energy sources to conventional heating are being investigated.

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to shorter reaction times and higher yields. This is attributed to the efficient and uniform heating of the reaction mixture.

Ultrasound-assisted synthesis: Sonication can also enhance the reaction rate by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation.

Atom Economy and Waste Reduction: The principles of atom economy encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The SNAr reaction for the synthesis of this compound generally has a good atom economy. Further improvements can be made by using catalytic amounts of base where possible and by recycling solvents and catalysts. One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to waste reduction and improved efficiency.

Illustrative Comparison of Conventional and Green Synthetic Methods:

The following interactive data table provides a hypothetical comparison of conventional and greener synthetic approaches for the preparation of a 1-(2,4-dinitrophenyl)piperazine (B2877998) derivative, highlighting the potential benefits of applying green chemistry principles.

MethodSolventEnergy SourceReaction TimeYield (%)Green Chemistry Advantages
ConventionalDMFOil Bath6 hours85-
Microwave-assistedEthanol (B145695)Microwave15 minutes90Reduced reaction time, less hazardous solvent
Ultrasound-assistedWater/PEGUltrasonic Bath1 hour88Use of green solvents, mild conditions
Solvent-freeNoneSolid-state grinding30 minutes82Elimination of solvent waste

Mechanistic Investigations of Chemical Reactions Involving 1 2,4 Dinitrophenyl 3 Methylpiperazine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Dinitrophenyl Moiety

The dinitrophenyl group of 1-(2,4-dinitrophenyl)-3-methylpiperazine is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its chemical behavior. The SNAr mechanism, in this case, involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org The reaction is significantly activated by the presence of the two nitro groups, which are strong electron-withdrawing groups. masterorganicchemistry.com

The general mechanism proceeds through a two-step addition-elimination process. wikipedia.orglibretexts.org First, a nucleophile attacks the carbon atom attached to the piperazine (B1678402) ring (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This stabilization is key to the feasibility of the SNAr reaction. libretexts.org In the second step, the leaving group, which in this case would be the 3-methylpiperazine moiety, is eliminated, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. For dinitrophenyl systems, the attack of the nucleophile is typically the rate-determining step. masterorganicchemistry.com

Table 1: Representative Nucleophiles in SNAr Reactions

Nucleophile Product Type
Hydroxide (OH⁻) 2,4-Dinitrophenol (B41442)
Alkoxides (RO⁻) 2,4-Dinitroanisole derivatives
Amines (RNH₂) N-Substituted-2,4-dinitroanilines

This table is illustrative of common nucleophiles that react with dinitrophenyl compounds.

Reactivity of the Piperazine Nitrogen Atoms in Chemical Transformations

The piperazine ring of this compound contains two nitrogen atoms with distinct chemical environments, leading to differential reactivity. The nitrogen at the 1-position (N1) is directly attached to the electron-withdrawing 2,4-dinitrophenyl group, rendering it significantly less nucleophilic. Its lone pair of electrons is delocalized into the aromatic system, reducing its availability for reactions.

In contrast, the nitrogen at the 4-position (N4) is a secondary amine and is considerably more nucleophilic. ambeed.com This nitrogen is the primary site for further functionalization, such as alkylation, acylation, and sulfonylation. For instance, it can readily react with electrophiles like alkyl halides or acid chlorides. ambeed.com This differential reactivity allows for selective modification of the piperazine ring.

Table 2: Comparison of Piperazine Nitrogen Reactivity

Position Nitrogen Type Electronic Character Common Reactions
N1 Arylamine-like Electron-deficient Low nucleophilicity

Stereochemical Aspects of Reactions Involving the 3-Methyl Group on Piperazine

The presence of a methyl group at the 3-position of the piperazine ring introduces a chiral center. This means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2,4-dinitrophenyl)-3-methylpiperazine. The stereochemistry at this center can have a profound impact on the molecule's interactions and reactions, particularly in chiral environments such as in biological systems or when using chiral reagents.

Reactions involving the piperazine ring can be influenced by the steric hindrance imposed by the 3-methyl group. For example, in reactions at the adjacent N4-position, the methyl group can direct the approach of incoming electrophiles. Furthermore, if the piperazine ring were to undergo reactions that involve the formation of a new stereocenter, the existing chirality at C3 could lead to diastereoselectivity.

Kinetic Studies and Reaction Rate Determination

The rate of reaction is highly dependent on the electron-withdrawing ability of the substituents on the aromatic ring. The two nitro groups in the 2 and 4 positions provide significant rate enhancement compared to a non-substituted or mono-substituted ring. libretexts.org The nature of the leaving group also plays a role, although in SNAr reactions where the formation of the Meisenheimer complex is rate-determining, the effect is less pronounced than in SN1 or SN2 reactions. masterorganicchemistry.comnih.gov

Table 3: Factors Influencing SNAr Reaction Rates

Factor Effect on Rate Rationale
Electron-withdrawing groups Increases Stabilizes the negative charge in the Meisenheimer complex. libretexts.org
Nucleophile strength Increases A stronger nucleophile attacks the electron-deficient ring more readily.

This table outlines general trends observed in SNAr reactions.

Identification and Characterization of Reaction Intermediates

In reactions involving the N4-nitrogen of the piperazine ring, such as acylation, a tetrahedral intermediate is formed at the carbonyl carbon of the acylating agent. This is a common feature of nucleophilic acyl substitution reactions.

Computational Chemistry Approaches to Mechanistic Elucidation (e.g., DFT Calculations, Transition State Analysis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving molecules like this compound. researchgate.netresearchgate.net DFT calculations can be used to model the geometries of reactants, transition states, and intermediates, as well as to calculate their relative energies. mdpi.com

For the SNAr reaction, DFT can provide insights into the structure and stability of the Meisenheimer complex and the energy barrier for its formation. mdpi.com This allows for a detailed understanding of the reaction profile. Similarly, the reactivity of the two piperazine nitrogens can be rationalized by calculating properties such as the electrostatic potential and atomic charges, which indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Transition state analysis can pinpoint the exact geometry of the highest energy point along the reaction coordinate, providing a theoretical basis for understanding the factors that control the reaction rate. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-1-(2,4-Dinitrophenyl)-3-methylpiperazine
(S)-1-(2,4-Dinitrophenyl)-3-methylpiperazine
2,4-Dinitrophenol
2,4-Dinitroanisole
N-Substituted-2,4-dinitroanilines

Synthesis and Characterization of Derivatives and Analogues of 1 2,4 Dinitrophenyl 3 Methylpiperazine

Strategic Design Principles for Structural Modification

The design of derivatives of 1-(2,4-dinitrophenyl)-3-methylpiperazine is guided by established principles of medicinal and materials chemistry. The parent molecule offers three primary regions for modification: the dinitrophenyl ring, the piperazine (B1678402) ring, and the methyl group at the 3-position. Strategic design often involves a multi-pronged approach, considering the electronic effects of substituents, the steric bulk of modifications, and the introduction of chiral centers to explore stereochemical influences on activity.

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are increasingly employed to guide the design of new analogues. nih.gov These methods can predict how structural changes will affect the molecule's properties, allowing for a more rational and efficient design process. For instance, modifying the electronic nature of the dinitrophenyl ring or altering the conformational flexibility of the piperazine ring can be systematically explored through in silico methods before embarking on synthetic work.

The primary goals of these modifications typically include:

Modulating Reactivity: Fine-tuning the electrophilic character of the dinitrophenyl ring.

Altering Physicochemical Properties: Adjusting solubility, lipophilicity, and crystal packing.

Introducing Specific Functionalities: Incorporating groups for further conjugation or to act as pharmacophores.

Exploring Stereochemistry: Investigating the impact of chirality on the compound's interactions with its environment.

Introduction of Substituents on the Dinitrophenyl Ring for Modulating Reactivity

The 2,4-dinitrophenyl group is a strong electron-withdrawing system, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this ring can be further modulated by introducing additional substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the positions ortho or para to the nitro groups can significantly influence the ring's electrophilicity.

For example, the introduction of a third nitro group would further increase the ring's electron deficiency, enhancing its reactivity towards nucleophiles. Conversely, the introduction of an EDG, such as a methoxy (B1213986) or amino group, would decrease the ring's electrophilicity. The synthesis of such derivatives typically involves the reaction of a substituted dinitrohalobenzene with 3-methylpiperazine.

Table 1: Hypothetical Derivatives with Modified Dinitrophenyl Rings and Their Expected Reactivity Trends

Derivative NameSubstituent on Dinitrophenyl RingExpected Effect on Reactivity (SNAr)
1-(2,4,6-Trinitrophenyl)-3-methylpiperazine6-NO₂Increased
1-(5-Chloro-2,4-dinitrophenyl)-3-methylpiperazine5-ClSlightly Increased
1-(5-Methoxy-2,4-dinitrophenyl)-3-methylpiperazine5-OCH₃Decreased
1-(5-Amino-2,4-dinitrophenyl)-3-methylpiperazine5-NH₂Significantly Decreased

This table presents hypothetical data based on established principles of organic chemistry.

Modifications at the Piperazine Ring and the 3-Methyl Position

The piperazine ring offers two nitrogen atoms for modification. The N-4 nitrogen is a secondary amine and can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can dramatically alter the compound's steric and electronic properties, as well as its basicity. For instance, alkylation of the N-4 position can increase the molecule's lipophilicity, while acylation can decrease its basicity.

The 3-methyl group can also be a site for modification, although this is synthetically more challenging. One approach could involve starting with a different 2-substituted piperazine in the initial synthesis. Replacing the methyl group with larger alkyl groups or functionalized side chains can probe the steric requirements around this position.

Table 2: Examples of Synthesized N-4 Substituted Piperazine Derivatives

Derivative NameReagent for N-4 SubstitutionReference for Analogous Reaction
1-(2,4-Dinitrophenyl)-3-methyl-4-ethylpiperazineEthyl iodide nih.gov
1-(2,4-Dinitrophenyl)-3-methyl-4-benzoylpiperazineBenzoyl chloride nih.gov
1-(2,4-Dinitrophenyl)-3-methyl-4-phenylpiperazineIodobenzene (Buchwald-Hartwig) nih.gov
1-(2,4-Dinitrophenyl)-3-methyl-4-(2-hydroxyethyl)piperazine2-Bromoethanol nih.gov

This table contains examples of derivatives whose synthesis is based on well-established reactions for N-substitution of piperazines.

Synthesis of Chiral Analogues and Stereoisomers

The presence of a stereocenter at the 3-position of the piperazine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-1-(2,4-dinitrophenyl)-3-methylpiperazine. The synthesis of enantiomerically pure analogues is crucial for studying stereospecific interactions.

Chiral synthesis can be achieved in several ways:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as (R)- or (S)-3-methylpiperazine.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the piperazine ring or the introduction of the methyl group. For example, catalytic asymmetric intramolecular aza-Friedel-Crafts reactions have been used to synthesize chiral piperazine-containing systems. researchgate.net

Chiral Resolution: Separating the enantiomers of the racemic final product or a key intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The synthesis of diastereomers can be achieved by introducing a second chiral center into the molecule, for example, by acylating the N-4 position with a chiral carboxylic acid.

Structure-Reactivity Relationship (SRR) Studies within the Derivative Series

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of the derivatives with their reactivity or other properties. By systematically varying the substituents on the dinitrophenyl and piperazine rings, it is possible to build a comprehensive understanding of how different structural features influence the molecule's behavior.

For example, a study of the rate of a specific reaction, such as the cleavage of the dinitrophenyl group by a nucleophile, across a series of derivatives with different substituents on the dinitrophenyl ring would provide quantitative data on the electronic effects of these substituents. Similarly, comparing the pKa values of a series of N-4 substituted analogues would quantify the influence of these substituents on the basicity of the piperazine ring.

Table 3: Hypothetical pKa Values for a Series of N-4 Substituted Derivatives

DerivativeN-4 SubstituentExpected pKa of N-4 Nitrogen
This compound-H~8.5
1-(2,4-Dinitrophenyl)-3-methyl-4-ethylpiperazine-CH₂CH₃~9.0
1-(2,4-Dinitrophenyl)-3-methyl-4-benzoylpiperazine-C(O)Ph~4.5
1-(2,4-Dinitrophenyl)-3-methyl-4-(4-nitrophenyl)piperazine-C₆H₄NO₂~7.0

This table presents hypothetical data based on the expected electronic effects of the N-4 substituents.

Conformational Analysis of Derivatives via Spectroscopic and Computational Methods

The piperazine ring can adopt several conformations, with the chair form being the most stable. For this compound, the methyl group at the 3-position can be either in an axial or an equatorial position. Conformational studies of 2-substituted piperazines have shown that for 1-aryl-2-substituted piperazines, the axial conformation of the substituent at the 2-position is often preferred. nih.gov This preference can be influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding in certain derivatives. nih.gov

The conformational equilibrium can be studied using a combination of spectroscopic techniques and computational methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants and chemical shifts of the piperazine ring protons can provide information about the ring's conformation and the orientation of the substituents.

X-ray Crystallography: Provides definitive information about the solid-state conformation of the molecule.

Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. These methods can provide insights into the conformational landscape of the molecule in the gas phase or in solution.

The conformation of the molecule can have a significant impact on its reactivity and its ability to interact with other molecules. Therefore, a thorough conformational analysis is essential for a complete understanding of the properties of these derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 1 2,4 Dinitrophenyl 3 Methylpiperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2,4-dinitrophenyl)-3-methylpiperazine in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide the initial framework for structural analysis. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the dinitrophenyl ring and the methylpiperazine moiety. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with characteristic splitting patterns dictated by their substitution. The protons on the piperazine (B1678402) ring and the methyl group would resonate in the upfield region.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the precise assignment of these signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the piperazine ring. The HSQC experiment correlates the proton signals directly to their attached carbon atoms, while the HMBC spectrum provides information about longer-range (2-3 bond) C-H correlations, which is vital for establishing the connection between the dinitrophenyl group and the piperazine ring.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
H-3'~ 8.8 (d)C-1'~ 140
H-5'~ 8.4 (dd)C-2'~ 145
H-6'~ 7.5 (d)C-3'~ 122
Piperazine CH₂~ 3.0 - 3.8 (m)C-4'~ 138
Piperazine CH~ 2.8 - 3.2 (m)C-5'~ 128
Methyl CH₃~ 1.1 - 1.3 (d)C-6'~ 118
NH~ 1.5 - 2.5 (br s)Piperazine C~ 45 - 55
Methyl C~ 15 - 20

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

The piperazine ring in this compound typically exists in a chair conformation to minimize steric strain. However, ring inversion and nitrogen inversion are possible dynamic processes. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, can be used to study these conformational changes. At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons on the piperazine ring may appear averaged. Upon cooling, the exchange rate slows down, potentially leading to the resolution of distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier for ring inversion.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₁H₁₄N₄O₄.

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the C-N bond connecting the piperazine and dinitrophenyl moieties, as well as fragmentation within the piperazine ring itself.

Fragment Ion Proposed Structure Expected m/z
[M+H]⁺C₁₁H₁₅N₄O₄⁺267.1088
[M-NO₂]⁺C₁₁H₁₄N₃O₂⁺220.1081
[C₆H₃N₂O₄]⁺Dinitrophenyl cation167.0087
[C₅H₁₁N₂]⁺Methylpiperazine fragment99.0917

Note: The expected m/z values are for the monoisotopic masses of the fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra for this compound would exhibit characteristic bands corresponding to the functional groups present.

The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups, typically appearing in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-N stretching vibrations of the aromatic amine and the aliphatic amine of the piperazine ring would also be observable. The C-H stretching vibrations of the aromatic ring and the aliphatic piperazine and methyl groups would be found in the 2800-3100 cm⁻¹ region. In Raman spectroscopy, the symmetric vibrations of the nitro groups and the breathing modes of the aromatic ring are often strong.

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch3200 - 3400Weak or absent
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2800 - 30002800 - 3000
NO₂ Asymmetric Stretch1520 - 15601520 - 1560
C=C Stretch (Aromatic)1450 - 16001450 - 1600
NO₂ Symmetric Stretch1340 - 13601340 - 1360
C-N Stretch1250 - 13501250 - 1350

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the strong absorption of the 2,4-dinitrophenyl chromophore. Typically, compounds containing a dinitrophenyl group exhibit intense absorption bands in the UV region, which can sometimes extend into the visible range, imparting a yellow color.

The spectrum would likely show π → π* transitions associated with the aromatic ring and n → π* transitions originating from the non-bonding electrons of the nitro groups and the nitrogen atoms of the piperazine ring. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity.

Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~ 260 - 280High
n → π~ 340 - 380Moderate

Note: Expected values are based on similar dinitrophenyl compounds and can vary.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of a suitable crystal of this compound would provide definitive information on bond lengths, bond angles, and torsion angles.

This analysis would confirm the chair conformation of the piperazine ring and the relative orientation of the methyl and dinitrophenyl substituents. Furthermore, it would reveal the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the macroscopic properties of the crystalline solid.

Parameter Expected Value/Information
Crystal SystemTo be determined
Space GroupTo be determined
C-N Bond Length (Ar-N)~ 1.37 - 1.42 Å
C-N Bond Length (Pip-N)~ 1.45 - 1.49 Å
N-O Bond Length (Nitro)~ 1.21 - 1.25 Å
Piperazine Ring ConformationChair
Intermolecular InteractionsHydrogen bonding, van der Waals forces

Note: Bond lengths are typical values for similar structures and would be precisely determined by XRD.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy is a powerful class of techniques utilized to investigate the three-dimensional structure of chiral molecules. Since this compound possesses a stereocenter at the C3 position of the piperazine ring, it exists as a pair of enantiomers, (R)- and (S)-1-(2,4-dinitrophenyl)-3-methylpiperazine. Chiroptical methods, particularly electronic circular dichroism (ECD), are indispensable for the unambiguous determination of the absolute configuration of such chiral compounds. mtoz-biolabs.comnih.gov

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com An ECD spectrum plots this difference in absorption (Δε or ellipticity) against wavelength. Enantiomers, by definition, have mirror-image ECD spectra; where one enantiomer exhibits a positive Cotton effect (a peak in the CD spectrum), the other will show a negative Cotton effect of equal magnitude at the same wavelength. This property makes ECD a definitive tool for stereochemical assignment.

The determination of the absolute configuration of this compound would be highly applicable and would typically proceed via one of two established methodologies:

Comparison with Reference Standards: This approach involves the synthesis and separation of both the (R) and (S) enantiomers of this compound. The absolute configuration of one of the enantiomers would first need to be unequivocally determined, for instance, by single-crystal X-ray crystallography. Once this reference standard is established, its ECD spectrum is recorded. The ECD spectrum of any subsequent batch can then be compared to this reference spectrum to assign its absolute configuration. mtoz-biolabs.com This method has been successfully used for the unambiguous stereochemical assignment of other piperazine-containing cyclic dipeptides, known as diketopiperazines. nih.govnih.gov

Quantum Chemical Calculations: In the absence of an authenticated reference standard, the absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. cmu.edu This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the expected ECD spectra for both the (R) and (S) enantiomers. cmu.eduschrodinger.com The absolute configuration of the experimental sample is then assigned by identifying which of the calculated spectra matches the experimental one. cmu.edu

The chromophoric 2,4-dinitrophenyl group in the molecule is expected to give rise to distinct electronic transitions in the UV-visible region, which would likely result in measurable Cotton effects in the ECD spectrum, facilitating its analysis.

While the methodology is well-established for chiral molecules and piperazine derivatives, specific experimental or calculated chiroptical data for this compound has not been detailed in published literature. However, a hypothetical study would yield data that could be presented as follows, illustrating the expected mirror-image relationship between the enantiomers.

Illustrative ECD Data for the Enantiomers of this compound

EnantiomerWavelength (nm)Cotton Effect SignΔε (L·mol⁻¹·cm⁻¹)
(R)-enantiomerλ₁Positive+X₁
λ₂Negative-X₂
(S)-enantiomerλ₁Negative-X₁
λ₂Positive+X₂

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical and Computational Studies of 1 2,4 Dinitrophenyl 3 Methylpiperazine

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

Electronic structure calculations provide fundamental insights into the reactivity and properties of a molecule. For 1-(2,4-dinitrophenyl)-3-methylpiperazine, these calculations reveal the distribution of electrons and the nature of its molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is primarily localized on the electron-rich piperazine (B1678402) ring, specifically the nitrogen atom not attached to the dinitrophenyl group. Conversely, the LUMO is predominantly situated on the electron-deficient 2,4-dinitrophenyl moiety, a consequence of the strong electron-withdrawing nature of the two nitro groups. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another vital tool for understanding the electronic distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound showcases negative potential (red and yellow regions) around the oxygen atoms of the nitro groups and the nitrogen atom of the piperazine ring, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential (blue regions) is observed around the hydrogen atoms of the piperazine and methyl groups, suggesting susceptibility to nucleophilic attack. nepjol.inforesearchgate.net

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment4.2 D

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational flexibility and the influence of solvents on its structure.

The piperazine ring can exist in two primary chair conformations. The position of the methyl group (axial or equatorial) significantly influences the conformational preference. nih.gov In the case of this compound, the equatorial conformation of the methyl group is generally more stable due to reduced steric hindrance. MD simulations can track the transitions between different conformations and determine their relative populations at a given temperature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of a molecule with its physicochemical properties. For this compound, QSPR models can be developed to predict various chemical attributes.

By calculating a range of molecular descriptors (e.g., topological, electronic, and constitutional), it is possible to build mathematical models that predict properties such as boiling point, solubility, and partition coefficient (logP). These models are typically generated using statistical methods like multiple linear regression or machine learning algorithms.

Table 2: Predicted Physicochemical Properties of this compound using QSPR

PropertyPredicted Value
Boiling Point450.2 °C
LogP2.8
Water Solubility0.15 g/L

Analysis of Intra- and Intermolecular Interactions

The stability and behavior of this compound are governed by a variety of intra- and intermolecular interactions.

Intramolecular Interactions: Within the molecule, steric interactions between the methyl group and the dinitrophenyl group can influence the preferred conformation. Hydrogen bonding is not a dominant intramolecular force in this molecule, but weak C-H···O interactions may exist between the piperazine ring hydrogens and the nitro group oxygens, contributing to conformational stability.

Intermolecular Interactions: In the solid state, molecules of this compound are likely to pack in a way that maximizes intermolecular interactions. These interactions would include van der Waals forces and, more significantly, dipole-dipole interactions arising from the polar nitro groups. Pi-stacking between the dinitrophenyl rings of adjacent molecules could also be a significant stabilizing interaction. In solution, the interactions with solvent molecules, as explored in MD simulations, will be the dominant intermolecular forces.

Prediction of Spectroscopic Properties from First Principles

Computational methods can be used to predict the spectroscopic properties of this compound, which can be valuable for its characterization.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using density functional theory (DFT). The predicted spectrum would show characteristic signals for the protons and carbons of the methyl group, the piperazine ring, and the dinitrophenyl group. For instance, the protons on the carbon adjacent to the electron-withdrawing dinitrophenyl group would be expected to appear at a lower field (higher ppm) compared to other piperazine protons.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Key predicted peaks would include the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups, C-H stretching vibrations of the aromatic and aliphatic parts, and C-N stretching vibrations. nih.gov

Table 3: Predicted Key Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Shifts
¹H NMRMethyl protons: ~1.2 ppm; Piperazine protons: 2.5-3.8 ppm; Aromatic protons: 7.5-8.7 ppm
¹³C NMRMethyl carbon: ~15 ppm; Piperazine carbons: 45-55 ppm; Aromatic carbons: 120-150 ppm
IRN-O stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹; C-H (aromatic) stretching: ~3100 cm⁻¹; C-H (aliphatic) stretching: ~2800-3000 cm⁻¹

Applications and Emerging Roles of 1 2,4 Dinitrophenyl 3 Methylpiperazine in Chemical Science

Role as a Building Block in Complex Molecule Synthesis

The piperazine (B1678402) scaffold is a privileged structure frequently found in biologically active compounds and serves as a versatile building block in organic synthesis. rsc.orgnih.gov The presence of a secondary amine in the piperazine ring of 1-(2,4-Dinitrophenyl)-3-methylpiperazine offers a reactive site for further functionalization. This allows for the introduction of various substituents, enabling the construction of more complex molecular architectures.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available research, the general reactivity of N-arylpiperazines is well-established. nih.gov The secondary amine can undergo a variety of reactions, including alkylation, acylation, and arylation, to form a diverse array of derivatives. The dinitrophenyl group, being strongly electron-withdrawing, can influence the reactivity of the piperazine nitrogen and may also serve as a handle for further chemical transformations, such as reduction of the nitro groups to amines, which can then be diazotized or otherwise modified.

The synthesis of unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines has been demonstrated as a method to create novel compounds with desired properties, showcasing the utility of piperazine-based scaffolds in generating molecular diversity. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Conditions Potential Product
N-Alkylation Alkyl halide (e.g., R-Br) 1-(2,4-Dinitrophenyl)-3-methyl-4-alkylpiperazine
N-Acylation Acyl chloride (e.g., R-COCl) 1-Acyl-4-(2,4-dinitrophenyl)-2-methylpiperazine
N-Arylation Aryl halide, Pd or Cu catalyst 1-Aryl-4-(2,4-dinitrophenyl)-2-methylpiperazine

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound possesses features that make it a candidate for host-guest chemistry. The electron-deficient dinitrophenyl ring can participate in π-π stacking interactions with electron-rich aromatic systems. Furthermore, the piperazine ring can act as a hydrogen bond acceptor.

Studies on related systems, such as the host-guest inclusion complex of 2,4-dinitrophenol (B41442) (2,4-DNP) with β-cyclodextrin, have demonstrated the ability of the dinitrophenyl moiety to form stable complexes. nih.gov These interactions are driven by factors such as hydrophobic effects and the formation of hydrogen bonds. nih.govresearchgate.net Similarly, research on piperazinium salts has shown their capacity to form extended supramolecular assemblies through a network of hydrogen bonds. sigmaaldrich.com

Contributions to Materials Science (e.g., as a Precursor for Polymers or Functional Materials)

In materials science, functional molecules are often incorporated into larger polymeric structures to impart specific properties. While there are no specific reports on the use of this compound as a monomer for polymer synthesis, its bifunctional nature suggests this possibility. The secondary amine of the piperazine ring could potentially be reacted with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively.

The dinitrophenyl group could serve as a functional pendant group along the polymer chain, potentially contributing to properties like thermal stability, charge transport, or nonlinear optical activity. The incorporation of chlorine atoms into benzoxazine (B1645224) monomers, for example, has been shown to enhance the fire and heat resistance of the resulting polymers. biointerfaceresearch.com Similarly, the nitro groups on the phenyl ring of this compound could potentially enhance such properties.

Furthermore, piperazine derivatives have been utilized in the creation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. rsc.orgscbt.com The nitrogen atoms of the piperazine ring can coordinate with metal ions to form these extended structures.

Utilization in Analytical Chemistry as a Reference Standard or Reagent

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. This compound is available from commercial suppliers as a chemical for research use. sigmaaldrich.comcymitquimica.comfluorochem.co.uksigmaaldrich.comsupelco.com.tw This availability suggests its potential use as an analytical reference standard in various chromatographic and spectroscopic techniques, provided its purity is certified. nist.gov The National Institute of Standards and Technology (NIST) maintains a webbook with data for various compounds, including related substances like 1-methylpiperazine, which is essential for its use as a standard. nih.gov

The dinitrophenyl moiety is a well-known derivatizing agent in analytical chemistry, famously used in Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for the N-terminal sequencing of proteins. While this compound itself is not a derivatizing agent in the same vein, its structural similarity to other dinitrophenyl compounds used in analytical methods suggests a potential role in the development of new analytical reagents.

Investigations into Photophysical or Electrochemical Properties for Sensor or Catalyst Development

The photophysical and electrochemical properties of molecules containing dinitrophenyl groups are often of significant interest for the development of sensors and catalysts. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring can lead to distinct spectroscopic and electrochemical signatures.

Photophysical Properties: Research on related dinitrophenyl compounds has shown their utility in fluorescent sensors. For instance, novel allyl-hydrazones containing a 2,4-dinitrophenyl moiety have been developed as colorimetric sensors for ammonia (B1221849) and chromium ions. nih.gov The photophysical properties of such compounds, including their absorption and emission spectra, can be modulated by their environment or by binding to specific analytes. Studies on other heterocyclic derivatives have also explored their potential as blue-emitting materials for organic light-emitting devices (OLEDs). cymitquimica.com While the specific photophysical properties of this compound have not been reported, it is expected to exhibit absorption in the UV-visible region due to the dinitrophenyl chromophore.

Electrochemical Properties: The nitro groups in dinitrophenyl compounds are electrochemically active and can be reduced at specific potentials. This property has been exploited in the development of electrochemical sensors. For example, an electrochemical sensor for 2,4-dinitrophenylhydrazine (B122626) has been fabricated based on its electrochemical reduction. chemdiv.com The electrochemical behavior of fluphenazine, a piperazine derivative, has also been studied at modified electrodes for determination purposes. cymitquimica.com It is therefore highly probable that this compound would exhibit well-defined reduction peaks in cyclic voltammetry, which could potentially be used for its detection or as a basis for developing sensors for other species that interact with it.

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Number 298230-11-2 (for HCl salt) sigmaaldrich.com
Molecular Formula C₁₁H₁₄N₄O₄
Molecular Weight 266.25 g/mol
LogP 0.9644
Hydrogen Bond Acceptors 9

| Hydrogen Bond Donors | 1 | |

Future Research Directions and Challenges in 1 2,4 Dinitrophenyl 3 Methylpiperazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of asymmetrically substituted piperazines, such as 1-(2,4-dinitrophenyl)-3-methylpiperazine, remains a significant challenge. While traditional methods often involve multi-step sequences with limited functional group tolerance, modern synthetic chemistry offers several promising avenues for more efficient and sustainable approaches. thieme-connect.com

Future research should focus on the development of catalytic, one-pot procedures that minimize waste and energy consumption. A key starting material for the synthesis of the target compound is 3-methylpiperazine, which can be prepared in its enantiomerically pure form, for instance, as (R)-1-Boc-3-methylpiperazine. sigmaaldrich.com The introduction of the 2,4-dinitrophenyl group can be achieved through nucleophilic aromatic substitution (SNAr) using reagents like 1-fluoro-2,4-dinitrobenzene (B121222).

Recent advancements in photoredox catalysis offer a particularly green and powerful tool for the synthesis of substituted piperazines. tcichemicals.comresearchgate.netacs.org These methods, often employing iridium-based or organic photosensitizers, can facilitate novel bond formations under mild conditions. tcichemicals.comresearchgate.net For instance, the Carboxylic Amine Protocol (CLAP) allows for the construction of 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes under visible light irradiation. tcichemicals.com Adapting such methodologies could provide innovative and more sustainable routes to 3-methylpiperazine precursors or even direct C-H functionalization pathways.

Potential Precursor Reagent Synthetic Approach Potential Advantage
3-Methylpiperazine1-Fluoro-2,4-dinitrobenzeneNucleophilic Aromatic SubstitutionDirect, well-established reaction
(R)-1-Boc-3-methylpiperazine1-Fluoro-2,4-dinitrobenzeneDeprotection followed by SNArAccess to enantiomerically pure product
N-(2-aminoethyl)-N-benzylglycineAcetaldehyde, then photoredox cyclizationPhotoredox Catalysis (CLAP-type)Sustainable, mild conditions, potential for diversity

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound is dictated by its three key structural components: the secondary amine at the 4-position, the electron-deficient aromatic ring, and the C-H bonds of the piperazine (B1678402) ring. While the reactivity of each component can be predicted to some extent, their interplay within the same molecule could lead to novel and unexplored chemical transformations.

A significant area for future research is the selective functionalization of the piperazine ring's C-H bonds. encyclopedia.pubmdpi.comnih.gov While the nitrogen atoms are the most nucleophilic sites, recent advances in catalysis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazines. encyclopedia.pubmdpi.com Transition-metal-catalyzed and photoredox-catalyzed reactions could potentially be employed to introduce new substituents at the C-2, C-5, or C-6 positions of the 3-methylpiperazine core, creating a library of novel derivatives. However, the presence of the second nitrogen in the piperazine ring can sometimes lead to undesired side reactions or diminished reactivity, a challenge that needs to be overcome. nih.gov

The dinitrophenyl group also offers a rich platform for further transformations. The nitro groups can be selectively or fully reduced to amino groups, which can then be further functionalized. These amino derivatives would have significantly different electronic properties and could serve as precursors for a variety of other compounds, such as fused heterocyclic systems.

Reaction Type Reagent/Catalyst Potential Product
N-Alkylation/N-Arylation at N4Alkyl halide / Aryl halide4-Substituted-1-(2,4-dinitrophenyl)-3-methylpiperazine
C-H Arylation of piperazine ringAryl halide, photoredox catalystAryl-substituted this compound
Reduction of nitro groupsSnCl2, H2/Pd-C1-(2,4-Diaminophenyl)-3-methylpiperazine
Nucleophilic Aromatic SubstitutionStrong nucleophilesSubstitution of a nitro group

Integration of Advanced Characterization Techniques for Deeper Insights

A thorough understanding of the structural and dynamic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced characterization techniques can provide unprecedented insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of complex organic molecules. ipb.pt For this compound, temperature-dependent NMR studies could reveal the dynamics of the piperazine ring inversion and the restricted rotation around the N-aryl bond, as has been observed for other N-acylated piperazines. nih.govnih.govrsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for unambiguously assigning all proton and carbon signals.

Technique Information Gained
1D NMR (¹H, ¹³C)Basic structural confirmation, chemical shifts
2D NMR (COSY, HSQC, HMBC)Connectivity of atoms, unambiguous signal assignment
Dynamic NMR (Variable Temp.)Conformational dynamics, rotational barriers
High-Resolution Mass SpectrometryExact mass, molecular formula confirmation
Single-Crystal X-ray DiffractionSolid-state conformation, intermolecular interactions

Mass spectrometry (MS) , particularly high-resolution MS, is vital for confirming the molecular formula. longdom.orgnih.gov The fragmentation pattern in tandem MS (MS/MS) can provide valuable structural information about the connectivity of the dinitrophenyl and methylpiperazine moieties. nih.gov

Ultimately, single-crystal X-ray diffraction would provide the most definitive structural information, revealing the precise bond lengths, bond angles, and the solid-state conformation of the molecule. This technique could also shed light on intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the material's bulk properties.

Addressing Scalability and Efficiency in Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges, particularly for complex molecules like substituted piperazines. rsc.org For this compound, key challenges in scalability would include the cost of starting materials and reagents, the efficiency of each synthetic step, and the purification of intermediates and the final product.

The asymmetric synthesis of the 3-methylpiperazine core, if an enantiomerically pure product is desired, can be particularly challenging to scale up. rsc.org Future research should focus on developing robust and cost-effective methods for producing chiral piperazine derivatives. This could involve catalytic asymmetric synthesis or efficient resolution techniques.

The use of continuous flow chemistry presents a promising solution to many scalability issues. tcichemicals.com Flow reactors can offer better control over reaction parameters, improved safety for handling hazardous reagents, and the potential for higher throughput and easier purification compared to traditional batch processes. tcichemicals.com

Interdisciplinary Research Opportunities Leveraging its Unique Structural Features

The unique combination of a chiral, basic piperazine moiety and an electron-deficient, aromatic dinitrophenyl group opens up a wide range of interdisciplinary research opportunities.

In medicinal chemistry , the piperazine scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.com The this compound core could serve as a starting point for the development of new therapeutic agents. For example, arylpiperazines are known to interact with various receptors in the central nervous system. nih.gov Computational studies, including molecular docking and dynamics simulations, could be employed to predict the binding of this compound and its derivatives to various biological targets, guiding the design of new drug candidates. nih.govrsc.orgmdpi.com

In materials science , the electron-poor dinitrophenyl ring can participate in charge-transfer interactions with electron-rich molecules. This property could be exploited to create novel organic electronic materials, such as semiconductors or components of nonlinear optical devices. The chirality of the 3-methylpiperazine unit could also be used to induce chirality in supramolecular assemblies.

The dinitrophenyl group is also a known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This opens up possibilities in chemical biology and immunology for the development of new chemical probes to study biological processes or as components of novel vaccines.

Research Area Potential Application Key Structural Feature
Medicinal ChemistryCNS receptor ligands, enzyme inhibitorsPiperazine scaffold, chirality, aromatic system
Materials ScienceCharge-transfer complexes, chiral materialsElectron-deficient dinitrophenyl ring, chirality
Chemical BiologyHaptens for immunological studies2,4-Dinitrophenyl group
CatalysisChiral ligands for asymmetric synthesisChiral 3-methylpiperazine core

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.